molecular formula C10H10ClNO3 B12284680 2-(4-Chlorophenyl)-2-acetamidoacetic acid

2-(4-Chlorophenyl)-2-acetamidoacetic acid

Katalognummer: B12284680
Molekulargewicht: 227.64 g/mol
InChI-Schlüssel: DPIZEVUKGXOVPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an acetyl group, a p-chlorophenyl group, and a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE typically involves the acetylation of 2-(p-chlorophenyl)-L-glycine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group. Common reagents used in this process include acetic anhydride or acetyl chloride, and the reaction is often catalyzed by a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The p-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The acetyl group and p-chlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-ACETYL-2-(P-METHOXYPHENYL)-L-GLYCINE: Similar structure but with a methoxy group instead of a chloro group.

    N-ACETYL-2-(P-FLUOROPHENYL)-L-GLYCINE: Contains a fluorine atom instead of chlorine.

Uniqueness

N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H10ClNO3

Molekulargewicht

227.64 g/mol

IUPAC-Name

2-acetamido-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

DPIZEVUKGXOVPS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.